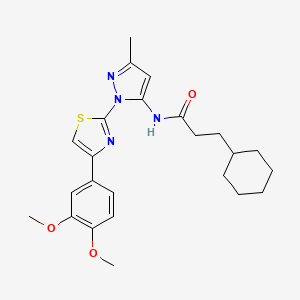

3-cyclohexyl-N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)propanamide

Description

This compound features a pyrazole-thiazole heterocyclic core substituted with a 3,4-dimethoxyphenyl group on the thiazole ring and a cyclohexyl-propanamide chain on the pyrazole moiety. This structural combination suggests applications in kinase inhibition or calcium channel modulation, analogous to verapamil (which shares the 3,4-dimethoxyphenyl motif) .

Properties

IUPAC Name |

3-cyclohexyl-N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O3S/c1-16-13-22(26-23(29)12-9-17-7-5-4-6-8-17)28(27-16)24-25-19(15-32-24)18-10-11-20(30-2)21(14-18)31-3/h10-11,13-15,17H,4-9,12H2,1-3H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCYPHAOZAUCLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CCC2CCCCC2)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-cyclohexyl-N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines structural elements from thiazole and pyrazole derivatives, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The compound's molecular structure features a cyclohexyl group linked to a propanamide chain, which is further substituted with a thiazole and pyrazole ring system. The presence of methoxy groups enhances its solubility and biological activity. Its molecular formula is , and it has a molecular weight of 396.49 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C20H24N4O3S |

| Molecular Weight | 396.49 g/mol |

| CAS Number | 1019096-03-7 |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

The biological effects of this compound are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can inhibit cell proliferation, induce apoptosis, or modulate immune responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

- A related compound demonstrated an IC of 49.85 μM against tumor cells, indicating significant growth inhibition .

- Another derivative showed effective inhibition of Aurora-A kinase with an IC of 0.067 µM, suggesting potential applications in cancer therapy .

Anti-inflammatory Effects

Thiazole derivatives have been explored for their anti-inflammatory properties. The structure of this compound positions it as a candidate for further investigation in this area.

Case Study 1: Antitumor Activity

A study evaluated a series of pyrazole derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced binding affinities and efficacy against target proteins .

Case Study 2: Enzyme Inhibition

Research on similar thiazole-containing compounds revealed their ability to inhibit key enzymes involved in cancer progression. The mechanism often involves competitive inhibition at the active site of the enzyme, leading to reduced cell survival rates .

Comparison with Similar Compounds

Key compounds for comparison :

N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41) (): Differs in the acetamide group (vs. propanamide) and phenyl substitution on the pyrazole. Reduced lipophilicity due to shorter alkyl chain and absence of cyclohexyl.

3-Cyclohexyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide (CAS 352679-25-5) ():

- Lacks the pyrazole ring and 3,4-dimethoxyphenyl group.

- Simpler thiazole structure with phenyl substitution; lower molecular weight (C19H24N2OS vs. C24H30N4O3S).

BI81818 (N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide) ():

- Methoxybenzothiazole replaces the dimethoxyphenyl-thiazole.

- Dual pyrazole-carboxamide structure may alter binding specificity.

N-[1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide (): Aminophenyl group increases hydrophilicity compared to dimethoxyphenyl. Acetamide chain (vs. propanamide) reduces steric bulk.

Q & A

Q. What are the critical synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiazole and pyrazole cores. Key steps include:

- Cyclocondensation : Reacting 3,4-dimethoxyphenylthioamide derivatives with α-haloketones to form the thiazole ring (e.g., using DMF as a solvent with K₂CO₃ as a base at room temperature) .

- Pyrazole Functionalization : Introducing the cyclohexylpropanamide group via nucleophilic substitution or coupling reactions. Temperature control (60–80°C) and anhydrous conditions are critical to minimize side products .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol improves purity.

Q. Table 1: Comparison of Synthetic Conditions

| Step | Reagents/Conditions | Yield Range | Key References |

|---|---|---|---|

| Thiazole Formation | DMF, K₂CO₃, RT | 65–75% | |

| Pyrazole Modification | Anhydrous THF, 70°C | 50–60% | |

| Amide Coupling | DCC, DMAP, CH₂Cl₂ | 70–80% |

Q. Which spectroscopic techniques are most effective for structural characterization, and what markers should be prioritized?

Methodological Answer:

- NMR Spectroscopy : Focus on ¹H NMR signals for the pyrazole C-H (δ 6.8–7.2 ppm), thiazole C-H (δ 7.5–8.0 ppm), and cyclohexyl protons (δ 1.2–2.0 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons .

- IR Spectroscopy : Key peaks include N-H stretch (~3300 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 495.2352) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assay models?

Methodological Answer: Contradictions often arise from assay-specific variables (e.g., cell line sensitivity, pharmacokinetic factors). Strategies include:

- Dose-Response Curves : Compare IC₅₀ values across multiple cell lines (e.g., HepG2 vs. MCF-7) to identify target selectivity .

- Metabolic Stability Tests : Use liver microsome assays to assess compound degradation rates, which may explain in vitro vs. in vivo discrepancies .

- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to normalize activity data .

Q. What computational methods are recommended for analyzing 3D conformation and target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase enzymes. Prioritize docking scores (< -7.0 kcal/mol) and hydrogen-bonding patterns with active sites .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .

- X-ray Crystallography : Refine crystal structures using SHELXL (CCDC deposition recommended) to resolve electron density maps for key functional groups .

Q. Table 2: Key Structural Insights from Computational Studies

| Method | Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|---|

| Docking | EGFR Kinase | -8.2 | H-bond with Met793, hydrophobic with Leu718 |

| MD Simulation | COX-2 | Stable (<1.5 Å RMSD) | π-π stacking with Tyr385 |

Q. How can multi-step synthesis be designed to explore structure-activity relationships (SAR)?

Methodological Answer:

- Core Modifications : Synthesize analogs by replacing the cyclohexyl group with adamantyl or tert-butyl groups to study steric effects .

- Functional Group Variation : Introduce electron-withdrawing groups (e.g., -NO₂) to the 3,4-dimethoxyphenyl ring to assess electronic impacts on bioactivity .

- Intermediate Trapping : Use LC-MS to isolate and characterize reactive intermediates (e.g., thioamide derivatives) during thiazole formation .

Q. What strategies mitigate side reactions during thiazole and pyrazole coupling?

Methodological Answer:

- Protecting Groups : Temporarily protect amine groups with Boc or Fmoc to prevent unwanted nucleophilic attacks .

- Catalyst Optimization : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings to enhance regioselectivity .

- Reaction Monitoring : Employ TLC (silica gel, UV detection) at 30-minute intervals to track progress and halt reactions at ~90% conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.